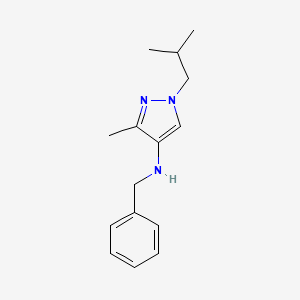![molecular formula C7H8ClF4N3 B11735603 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11735603.png)
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with chloro and difluoromethyl groups, and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the chloro and difluoromethyl groups. One common method involves the reaction of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloro and difluoromethyl groups enhance its binding affinity and specificity for these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar in structure but with an acetic acid side chain instead of ethanamine.
2-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring with chloro and trifluoromethyl groups.
Uniqueness
2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H8ClF4N3 |
|---|---|
分子量 |
245.60 g/mol |
IUPAC名 |
2-[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C7H8ClF4N3/c8-3-4(6(9)10)14-15(2-1-13)5(3)7(11)12/h6-7H,1-2,13H2 |
InChIキー |
OEDNSCWKLABRAX-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=C(C(=N1)C(F)F)Cl)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine](/img/structure/B11735528.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
![2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
amine](/img/structure/B11735559.png)
![Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B11735564.png)
![1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735565.png)
amine](/img/structure/B11735571.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735585.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11735593.png)
![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B11735602.png)
